2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group and a fused thiazolo-triazole heterocyclic system. This compound is part of a broader class of agrochemical and pharmaceutical agents targeting auxin-like pathways or microbial infections, though its specific applications remain under investigation .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c13-7-1-2-9(8(14)5-7)20-6-10(19)15-11-16-17-12-18(11)3-4-21-12/h1-2,5H,3-4,6H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCWGVAYAYXIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It has been suggested that similar compounds can promote the proliferation and activation of hepatocytes and hepatic stellate cells (hscs), which are key players in liver fibrosis.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that it promotes the proliferation of hepatocytes and HSCs, potentially contributing to liver fibrosis. Key transcription factors driving this process include Gata2 and Mef2c.
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Related compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a synthetic derivative of thiazole and triazole scaffolds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that combines elements from thiazole and triazole rings with a dichlorophenoxy moiety. This structural diversity contributes to its biological activity.
- Chemical Formula : CHClNOS
- Molecular Weight : 309.19 g/mol
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.
- Study Findings :
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives has been well-documented. The compound's structure suggests it may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Mechanism : Thiazoles can modulate the expression of inflammatory mediators by affecting signaling pathways involved in inflammation .
Anticancer Activity
Emerging evidence supports the anticancer effects of thiazole and triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Case Study :
Synthesis and Screening
A series of studies have synthesized various thiazole and triazole derivatives, including the target compound. These studies often utilize microwave-assisted synthesis for efficiency.
| Compound | Synthesis Method | Biological Activity | Reference |
|---|---|---|---|
| This compound | Microwave-assisted | Antimicrobial, anti-inflammatory | |
| Other Thiazole Derivatives | Conventional methods | Anticancer |
Pharmacological Screening
Pharmacological evaluations typically include:
- Antimicrobial Testing : Using broth microdilution methods to assess MIC against various pathogens.
- Cytotoxicity Assays : Evaluating cell viability in cancer cell lines using MTT assays.
- Anti-inflammatory Assays : Measuring levels of cytokines in treated vs. untreated cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Auxin Agonists
Thiazolo-Triazole Derivatives
Thiazolo[2,3-c][1,2,4]triazole derivatives are prominent in anti-infective research (Table 2):
- Compound 26 (2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide) : Features a thioacetamide linker and methoxyphenyl group, showing 75% yield and anti-microbial activity. The thioether linkage may enhance membrane permeability compared to the target compound’s oxygen-based acetamide .
- Compound 32 (N-(4-(4-Methylpiperazin-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide) : Incorporates a trifluoromethyl group, increasing electronegativity and metabolic stability. However, its synthetic yield (64%) is lower than typical acetamide derivatives .
Benzamide Analogues
Table 3: Benzamide vs. Acetamide Derivatives
Dichlorophenoxy-Containing Derivatives
- DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercaptoethyl)acetamide): Shares the dichlorophenoxy-acetamide structure but includes a mercaptoethyl group. The thiol moiety enhances reactivity but reduces metabolic stability compared to the thiazolo-triazole system .
- 2-(2,4-Dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide: Cyclopenta[c]pyrazole substitution introduces a bicyclic system, likely altering pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide, and how can reaction yields be improved?
- Methodology :
- Reagent selection : Use 2,4-dichlorophenoxyacetic acid hydrazide as a precursor, dissolved in DMSO under reflux (18 hours), followed by reduced-pressure distillation and crystallization in water-ethanol (yield: 65%) .
- Monitoring : Track reaction completion via TLC, as demonstrated in analogous triazole-thioacetamide syntheses .
- Purification : Employ column chromatography or recrystallization using polar/non-polar solvent combinations to isolate high-purity products .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical techniques :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and hydrogen bonding interactions. IR spectroscopy can validate carbonyl (C=O) and amide (N-H) functional groups .
- Crystallography : Single-crystal X-ray diffraction (as in structurally similar acetamides) resolves stereochemical ambiguities and hydrogen-bonding networks .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Approach :
- Dose-response studies : Conduct parallel assays (e.g., MIC for antimicrobial activity and IC for cytotoxicity) to identify therapeutic windows.
- Comparative analysis : Cross-reference results with structurally related compounds (e.g., triazole-thioacetamides with 2,4-dimethoxyphenyl groups) to isolate substituent-specific effects .
- Mechanistic assays : Use fluorescence-based assays to evaluate membrane disruption (common in antimicrobial agents) versus apoptosis pathways (cytotoxicity) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?
- Key modifications :
- Substituent tuning : Replace 2,4-dichlorophenoxy with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency, or electron-donating groups (e.g., methoxy) to reduce cytotoxicity .
- Heterocycle optimization : Modify the thiazolo-triazole core to improve metabolic stability (e.g., fluorination of the dihydrothiazole ring) .
- Bioisosteric replacement : Substitute the acetamide moiety with sulfonamide or urea groups to alter solubility and target affinity .
Q. What in vivo experimental models are suitable for evaluating the hypoglycemic or neuroprotective potential of this compound?
- Model selection :
- Hypoglycemic activity : Use streptozotocin-induced diabetic Wistar rats, measuring blood glucose levels and insulin sensitivity over 14 days (as in triazolo-thiadiazine derivatives) .
- Neuroprotection : Employ LPS-induced neuroinflammation models in mice, assessing TNF-α and IL-6 suppression via ELISA .
- Dosage : Administer 10–50 mg/kg orally, with pharmacokinetic profiling (e.g., HPLC-MS) to monitor bioavailability .
Q. How can researchers address stability challenges during formulation (e.g., hydrolysis of the acetamide group)?
- Stabilization strategies :
- pH optimization : Formulate at pH 5–6 to minimize base-catalyzed hydrolysis .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Prodrug design : Mask the acetamide as an ester prodrug to enhance stability in gastric fluid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
